4-Chloro-6-methoxy-2-methylquinoline chemical properties
4-Chloro-6-methoxy-2-methylquinoline chemical properties
An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-2-methylquinoline, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its behavior and utility.
Introduction: A Versatile Quinoline Scaffold
4-Chloro-6-methoxy-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous biologically active compounds. Its strategic functionalization—a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 2-position—makes it an exceptionally valuable building block. The chlorine atom, in particular, serves as a versatile synthetic handle for introducing diverse functionalities through nucleophilic substitution, enabling the construction of extensive compound libraries.
This intermediate is prominently featured in the synthesis of targeted therapies, especially inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Its utility also extends to the development of agents for treating infectious diseases, such as tuberculosis.[2][3]
Core Chemical and Physical Properties
The fundamental properties of 4-chloro-6-methoxy-2-methylquinoline are summarized below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 50593-73-2 | [4] |
| Molecular Formula | C₁₁H₁₀ClNO | [4][5][6] |
| Molecular Weight | 207.66 g/mol | [6] |
| Appearance | Solid | |
| Boiling Point | 308.8 °C at 760 mmHg | [5][6] |
| Flash Point | 140.6 °C | [5] |
| Density | 1.228 g/cm³ | [5] |
| LogP | 3.205 | [5] |
| IUPAC Name | 4-chloro-6-methoxy-2-methylquinoline | [4] |
| SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)Cl | [4] |
| InChIKey | WABDZSKKLDCIRM-UHFFFAOYSA-N | [4] |
Synthesis: A Stepwise Approach to the Quinoline Core
The most common and efficient synthesis of 4-chloro-6-methoxy-2-methylquinoline is a multi-step process starting from readily available 4-methoxyaniline.[1][7] The strategy involves first constructing the quinolin-4-ol ring system, followed by a chlorination step to install the reactive handle.
Synthetic Pathway Overview
The synthesis can be logically divided into two primary stages:
-
Cyclization: Formation of the 6-methoxy-2-methylquinolin-4-ol intermediate via the Combes quinoline synthesis.
-
Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a suitable chlorinating agent.
Caption: Synthetic route to 4-chloro-6-methoxy-2-methylquinoline.
Mechanism Deep Dive
Step 1: Combes Quinoline Synthesis The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[8][9] The mechanism proceeds through several key stages:[10][11]
-
Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.
-
Cyclization: Under strong acid catalysis (e.g., H₂SO₄ or PPA), the enamine undergoes intramolecular electrophilic aromatic substitution. The protonated ketone carbonyl activates the cyclization, which is the rate-determining step.[8][10]
-
Dehydration: A final dehydration step aromatizes the newly formed heterocyclic ring, yielding the stable quinolin-4-ol product.
Step 2: Chlorination The conversion of the 4-hydroxyquinoline (which exists predominantly in its keto-tautomer form, quinolin-4-one) to the 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃).[7][12] Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. This combination forms a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻), which is a more potent electrophile.[13] The hydroxyl group of the quinolinone attacks this reagent, leading to the formation of a good leaving group, which is subsequently displaced by a chloride ion to yield the final product.
Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [12]
-
To a reaction vessel, add 4-methoxyaniline (e.g., 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).
-
Stir the mixture and heat to 170°C. Maintain this temperature for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it into ice water with stirring.
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the yellow solid intermediate. A typical yield is around 45%.[12]
Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [12]
-
Suspend the dried 6-methoxy-2-methylquinolin-4-ol (e.g., 5.4 mmol) in phosphorus oxychloride (POCl₃, e.g., 36.2 mL).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 2 drops) to the stirred suspension.
-
Heat the mixture to 110°C and maintain for 2 hours.
-
After the reaction is complete, cool the solution and concentrate it under reduced pressure to remove excess POCl₃.
-
Carefully quench the residue by adding it to crushed ice. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution at 0°C.
-
Stir the suspension for 1 hour. Collect the solid product by filtration, wash with water, and dry. This procedure can achieve a high yield, often around 85%.[1][12]
Reactivity and Synthetic Utility
The reactivity of 4-chloro-6-methoxy-2-methylquinoline is dominated by the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr).
Caption: Primary sites of reactivity on the quinoline scaffold.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making the chlorine atom an excellent leaving group. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted quinolines. This reaction is the cornerstone of its utility as a synthetic intermediate.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution. The powerful activating effect of the C6-methoxy group directs incoming electrophiles primarily to the C5 and C7 positions. For example, nitration of the precursor 6-methoxy-2-methylquinolin-4-ol has been shown to occur at the C3 position.[1][12]
-
Vilsmeier-Haack Reaction: Under Vilsmeier-Haack conditions, reactions can occur at other positions. For instance, treatment of related 4-hydroxyquinaldines can result in formylation at the C3 position and modification of the C2-methyl group.[14]
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.
| Technique | Characteristic Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.05 (d, 1H), 7.66 (dd, 1H), 7.48 (d, 1H), 3.99 (s, 3H, -OCH₃), 2.64 (s, 3H, -CH₃). (Note: Data is for the 3-nitro derivative, but positions and multiplicities for core protons are illustrative) | [1][12] |
| Mass Spec. (MS) | ESI-MS m/z: 207.0 (M+), 209.0 (M+2, ~33% intensity due to ³⁷Cl isotope). GC-MS fragments at m/z 192 (loss of CH₃), 164 (loss of Cl and CH₃). | [4][12] |
| IR (KBr) | Characteristic peaks for aromatic C=C and C=N stretching, C-O ether stretching, and C-Cl stretching. |
Safety and Handling
4-Chloro-6-methoxy-2-methylquinoline is a hazardous substance and must be handled with appropriate precautions.[4]
-
GHS Hazard Classification:
-
H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[4]
-
H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).[4]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[4]
-
-
Recommended Handling Procedures: [15][16][17]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[15][16]
-
-
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.
-
References
-
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-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
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PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
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Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]
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National Institutes of Health (NIH). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]
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YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Cambridge University Press. Combes Quinoline Synthesis. [Link]
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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Chemsrc. 4-chloro-6-methoxy-2-methylquinoline | CAS#:50593-73-2. [Link]
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PubChem. 4-Chloro-6-methoxy-2-methylquinoline. [Link]
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DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
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ChemSynthesis. 2-chloro-6-methoxy-4-methylquinoline. [Link]
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International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]
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MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
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MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]
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